(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

Catalog No.
S2779330
CAS No.
922811-24-3
M.F
C26H25N3O2S
M. Wt
443.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-y...

CAS Number

922811-24-3

Product Name

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone

Molecular Formula

C26H25N3O2S

Molecular Weight

443.57

InChI

InChI=1S/C26H25N3O2S/c1-18-12-13-23-24(19(18)2)27-26(32-23)29-16-14-28(15-17-29)25(30)21-10-6-7-11-22(21)31-20-8-4-3-5-9-20/h3-13H,14-17H2,1-2H3

InChI Key

INYKWJWGPMCJNA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C

Solubility

not available

The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a complex organic molecule characterized by a unique arrangement of functional groups, including a piperazine ring, a thiazole derivative, and a phenoxyphenyl moiety. Its systematic name reflects its intricate structure, which suggests potential pharmacological applications in medicinal chemistry. The compound is classified as a heterocyclic compound due to the presence of nitrogen-containing rings, which are often associated with diverse biological activities. The molecular formula is C19H20N2OSC_{19}H_{20}N_{2}OS and it has a molecular weight of approximately 320.44 g/mol.

Due to its functional groups:

  • Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The thiazole and piperazine moieties can be oxidized or reduced under specific conditions, potentially altering their biological activity.
  • Condensation Reactions: The carbonyl group in the methanone structure can participate in condensation reactions with various nucleophiles.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.

Compounds featuring thiazole and piperazine rings are noted for their diverse biological activities, including:

  • Antitumor Activity: Similar compounds have shown promise in inhibiting tumor cell growth. For instance, thiazole derivatives have been investigated for their ability to target specific cancer cell lines.
  • Antimicrobial Properties: Many piperazine-containing compounds exhibit antibacterial and antifungal activities, making them candidates for further research in infectious disease treatment.
  • Neuropharmacological Effects: Some derivatives have been studied for their effects on the central nervous system, potentially serving as anxiolytics or antidepressants.

The biological profile of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone remains to be fully elucidated through experimental studies.

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Thiazole Ring: Starting from appropriate precursors like 2-amino benzothiazoles or similar derivatives.
  • Piperazine Ring Formation: This can be achieved through cyclization reactions involving piperazine derivatives.
  • Final Coupling Reaction: The final step often involves coupling the thiazole-piperazine intermediate with a phenoxyphenyl moiety through methods such as Suzuki or Sonogashira cross-coupling.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The applications of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone span several fields:

  • Medicinal Chemistry: Due to its potential pharmacological properties, it is being explored as a lead compound for drug development targeting cancer and infectious diseases.
  • Biochemical Research: Its unique structure makes it suitable for studies investigating molecular interactions and mechanisms of action within biological systems.
  • Material Science: Compounds with similar structures may also find applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Testing the compound's efficacy in animal models to assess its therapeutic potential.
  • Molecular Docking Simulations: Using computational methods to predict how the compound interacts at the molecular level with target proteins.

Such studies provide insights into its mechanism of action and inform further optimization efforts.

Several compounds share structural similarities with (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanoneContains a nitro groupAntitumor activityNitro group may enhance biological activity
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanoneIncorporates a pyrazine ringAnti-inflammatory propertiesPyrazine may influence pharmacokinetics
(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin)Contains an enone structurePotential neuropharmacological effectsEnone structure may enhance CNS activity

These comparisons illustrate that while these compounds share certain structural motifs, their unique functional groups may confer distinct biological properties and therapeutic potentials.

XLogP3

6

Dates

Modify: 2023-08-17

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